
4-F-PyMcN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-F-PyMcN is a chemical compound that has gained significant attention in the scientific community. It is a potent and selective agonist of the muscarinic acetylcholine receptor M1 subtype. This compound has been shown to have potential therapeutic applications in the treatment of various neurological disorders. In
Mechanism of Action
4-F-PyMcN acts as a selective agonist of the muscarinic acetylcholine receptor M1 subtype. This receptor is involved in various physiological processes, including learning and memory, attention, and motor control. Activation of the M1 receptor by 4-F-PyMcN leads to increased neurotransmitter release, which results in improved cognitive function and motor control.
Biochemical and Physiological Effects
4-F-PyMcN has been shown to have a range of biochemical and physiological effects. It has been shown to improve cognitive function and motor control in animal models of neurological disorders. It has also been shown to increase neurotransmitter release and improve synaptic plasticity.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-F-PyMcN in lab experiments is its selectivity for the M1 receptor subtype. This allows for more targeted and specific research on the role of this receptor in various physiological processes. However, one limitation of using 4-F-PyMcN is its potential toxicity and side effects, which must be carefully monitored in lab experiments.
Future Directions
There are many potential future directions for research on 4-F-PyMcN. One area of interest is its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of 4-F-PyMcN and its effects on various physiological processes. This could lead to the development of new treatments for neurological disorders and other conditions.
Synthesis Methods
The synthesis of 4-F-PyMcN involves the reaction of 4-fluorobenzaldehyde with pyridine-4-carboxylic acid hydrazide in the presence of a catalyst. The resulting product is then treated with phosphorous oxychloride to yield 4-F-PyMcN. This synthesis method has been successfully used to produce 4-F-PyMcN in high yields and purity.
Scientific Research Applications
4-F-PyMcN has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been studied for its potential use in the treatment of Parkinson's disease and other movement disorders.
properties
CAS RN |
147047-25-4 |
|---|---|
Molecular Formula |
C16H20FN2O2+ |
Molecular Weight |
291.34 g/mol |
IUPAC Name |
4-(1-methylpyrrolidin-1-ium-1-yl)but-2-ynyl N-(4-fluorophenyl)carbamate |
InChI |
InChI=1S/C16H19FN2O2/c1-19(10-2-3-11-19)12-4-5-13-21-16(20)18-15-8-6-14(17)7-9-15/h6-9H,2-3,10-13H2,1H3/p+1 |
InChI Key |
QPJXLGDWRGOCFK-UHFFFAOYSA-O |
SMILES |
C[N+]1(CCCC1)CC#CCOC(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
C[N+]1(CCCC1)CC#CCOC(=O)NC2=CC=C(C=C2)F |
Other CAS RN |
147047-25-4 |
synonyms |
1-methyl-1-(4-((4-fluorophenylcarbamoyl)oxy)butynyl)pyrrolidinium 4-F-PyMcN plus |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




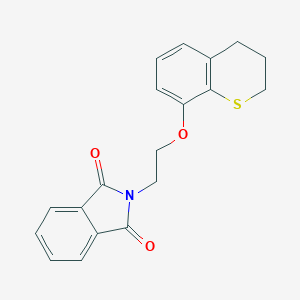


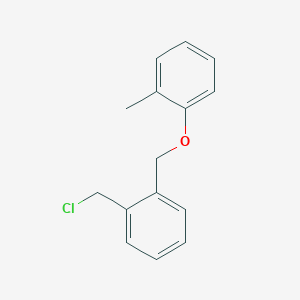
![N-[(4-fluorophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide](/img/structure/B136417.png)

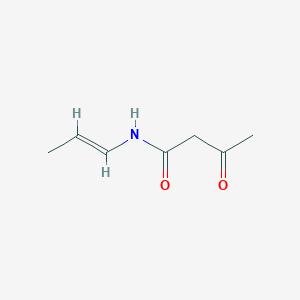
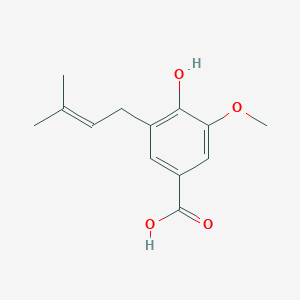
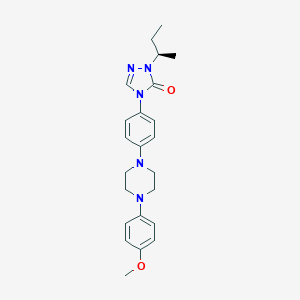
![Diacetato[1,3-bis(diphenylphosphino)propane]palladium(II)](/img/structure/B136425.png)


